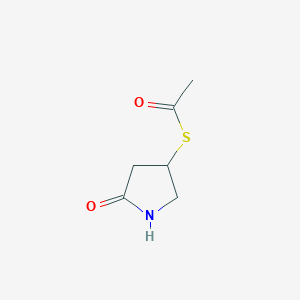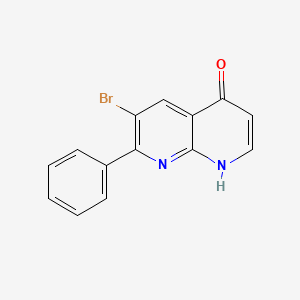
6-Bromo-7-phenyl-1,8-naphthyridin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-7-phenyl-1,8-naphthyridin-4(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a bromine atom at the 6th position, a phenyl group at the 7th position, and a ketone group at the 4th position of the naphthyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-phenyl-1,8-naphthyridin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone.
Bromination: The bromine atom is introduced at the 6th position using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Phenylation: The phenyl group is introduced at the 7th position through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using phenylboronic acid.
Oxidation: The ketone group at the 4th position is introduced through an oxidation reaction using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
化学反应分析
Types of Reactions
6-Bromo-7-phenyl-1,8-naphthyridin-4(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ketone group at the 4th position can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The phenyl group can undergo oxidation to form phenyl derivatives with functional groups like carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, tetrahydrofuran), catalysts (palladium, copper).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetic acid, dichloromethane).
Major Products
Substitution: Substituted naphthyridines with various functional groups.
Reduction: 6-Bromo-7-phenyl-1,8-naphthyridin-4-ol.
Oxidation: Phenyl derivatives with carboxylic acids or aldehydes.
科学研究应用
6-Bromo-7-phenyl-1,8-naphthyridin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Used in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 6-Bromo-7-phenyl-1,8-naphthyridin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine and phenyl groups can enhance its binding affinity and specificity towards these targets, leading to various biological effects.
相似化合物的比较
Similar Compounds
6-Chloro-7-phenyl-1,8-naphthyridin-4(1H)-one: Similar structure with a chlorine atom instead of bromine.
6-Bromo-7-methyl-1,8-naphthyridin-4(1H)-one: Similar structure with a methyl group instead of a phenyl group.
7-Phenyl-1,8-naphthyridin-4(1H)-one: Lacks the bromine atom at the 6th position.
Uniqueness
6-Bromo-7-phenyl-1,8-naphthyridin-4(1H)-one is unique due to the presence of both the bromine and phenyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these groups can enhance its potential as a versatile compound for various applications in chemistry, biology, medicine, and industry.
属性
分子式 |
C14H9BrN2O |
|---|---|
分子量 |
301.14 g/mol |
IUPAC 名称 |
6-bromo-7-phenyl-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C14H9BrN2O/c15-11-8-10-12(18)6-7-16-14(10)17-13(11)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) |
InChI 键 |
MAZDQRWXKGXCCL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C=C3C(=O)C=CNC3=N2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


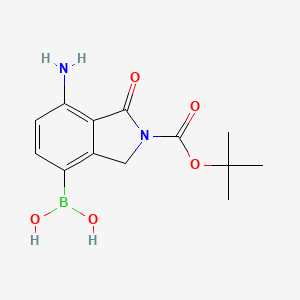
![N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)formamide](/img/structure/B14775276.png)

![Ethyl 6-amino-4'-methoxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14775292.png)

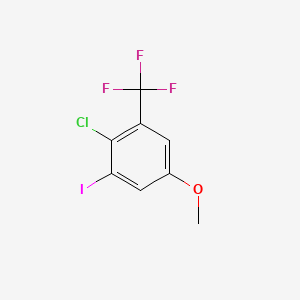
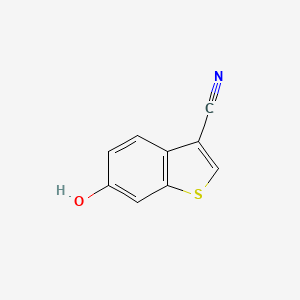
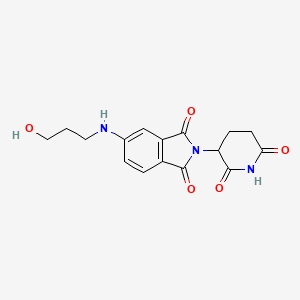
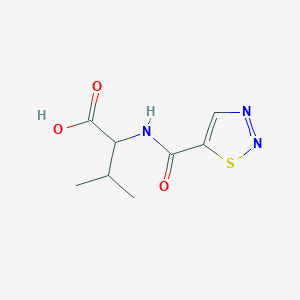

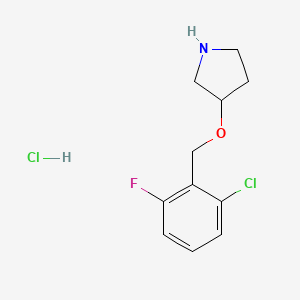
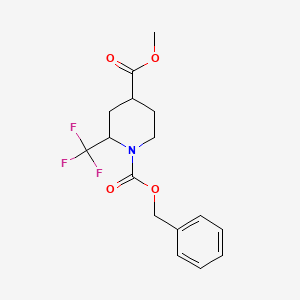
![N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14775346.png)
